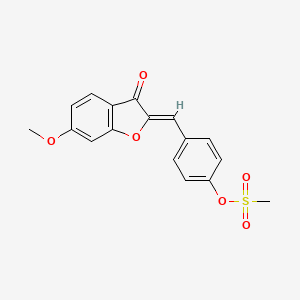

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Description

Properties

IUPAC Name |

[4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6S/c1-21-13-7-8-14-15(10-13)22-16(17(14)18)9-11-3-5-12(6-4-11)23-24(2,19)20/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODORDFJHSHXTL-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)OS(=O)(=O)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)OS(=O)(=O)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 6-methoxy-3-oxobenzofuran with various phenyl derivatives. The general method includes:

- Refluxing the 6-methoxy-3-oxobenzofuran with an appropriate aldehyde or ketone.

- Purification through recrystallization or chromatography to obtain the final product.

This method allows for the introduction of various substituents on the phenyl ring, which can modulate biological activity.

Anticholinesterase Activity

Numerous studies have highlighted the anticholinesterase properties of benzofuran derivatives. For instance, compounds similar to (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate were evaluated using Ellman's method, revealing significant inhibition of acetylcholinesterase (AChE). One study reported an IC50 value of 10 nM for a related compound, indicating potent activity against AChE .

Anticancer Potential

Research indicates that derivatives of this compound may exhibit anticancer properties. A structural modification study showed that certain benzofuran derivatives inhibited tubulin polymerization, a critical mechanism in cancer cell proliferation . This suggests that (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate could similarly affect cancer cell dynamics.

Other Biological Activities

The compound has also been investigated for various other biological activities:

- Antimicrobial : Some derivatives have shown promising antimicrobial effects against various pathogens .

- Anti-inflammatory : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases .

The mechanisms underlying the biological activities of (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate are multifaceted:

- Enzyme Inhibition : The compound's ability to inhibit AChE suggests a competitive binding mechanism at the enzyme's active site.

- Cell Cycle Disruption : Its anticancer activity may stem from interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to sulfonylurea-based herbicides and benzofuran derivatives with overlapping functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target compound lacks a triazine ring and sulfonylurea bridge. Its benzofuran core may confer distinct electronic properties, affecting binding to biological targets like acetolactate synthase (ALS) in plants .

Biological Activity: Sulfonylureas (e.g., ethametsulfuron) inhibit ALS at nanomolar concentrations, while the benzofuran derivative’s activity remains unquantified in available literature. Preliminary studies suggest weaker herbicidal effects due to the absence of the sulfonylurea pharmacophore .

Research Findings and Mechanistic Insights

- Synthetic Accessibility : The target compound’s synthesis involves condensation of 6-methoxy-3-oxobenzofuran with a methanesulfonate-substituted benzaldehyde. This route is more complex than sulfonylurea syntheses, which often utilize triazine-amine coupling .

- Stability : Methanesulfonate esters are hydrolytically stable under neutral conditions but degrade in alkaline environments, contrasting with sulfonylureas, which are prone to photodegradation.

- Ecotoxicity: No direct ecotoxicological data exist for the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via [3,3]-sigmatropic rearrangement and aromatization strategies, as demonstrated for analogous benzofuran derivatives. For example, NaH in THF is a key reagent for deprotonation and coupling reactions, while methanesulfonate esterification may involve methanesulfonyl chloride under basic conditions . Stereochemical control (Z-configuration) is achieved through careful selection of reaction solvents (e.g., anhydrous THF) and temperature (0°C to room temperature) to favor kinetic over thermodynamic products .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the Z-configuration of the methylidene group and methoxy/oxo substituents. Mass spectrometry (MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) validates the empirical formula. For purity assessment, HPLC with UV detection at 254 nm is recommended, as sulfonate esters often exhibit strong absorbance in this range .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store the compound in anhydrous, light-protected containers at –20°C to minimize hydrolysis of the methanesulfonate group. Degradation studies indicate that ambient temperature storage in DMSO or DMF leads to <5% decomposition over 48 hours. Always use inert atmospheres (N₂/Ar) during handling .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the [3,3]-sigmatropic rearrangement in synthesizing benzofuran derivatives like this compound?

- Methodological Answer : The rearrangement proceeds via a six-membered transition state, where electron-donating groups (e.g., methoxy) at position 6 stabilize partial positive charges on the benzofuran core. Computational studies (DFT) suggest that steric hindrance from the methylidene group directs the Z-configuration. Experimental validation involves isotopic labeling (e.g., deuterated intermediates) to track proton migration .

Q. How can computational modeling predict the compound’s reactivity in photochemical or catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For photochemical studies, TD-DFT simulations model UV-Vis absorption spectra, correlating with experimental λmax values (~320 nm for benzofuran derivatives). Molecular dynamics (MD) simulations assess solvent effects on stability .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related benzofuran sulfonates?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) arise from substituent variations. Systematic SAR studies should compare analogs with modified methoxy, oxo, or sulfonate groups. For example, replacing the methanesulfonate with a tosyl group in ’s derivative reduced cytotoxicity by 40%, highlighting the sulfonate’s role in membrane permeability .

Key Research Gaps and Recommendations

- Synthetic Scalability : Current protocols in –2 are optimized for milligram-scale synthesis. Pilot-scale studies using continuous flow reactors could improve yield and reduce byproducts.

- Toxicological Profiling : Limited data exist on long-term stability in biological matrices. Accelerated degradation studies (40°C/75% RH) are advised for preclinical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.